
Polonium-203
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Polonium-203 atom is the radioactive isotope of polonium with relative atomic mass 202.981413 and half-life of 36.7 min.
Scientific Research Applications
Isotope Production and Fission Research
Polonium-203 is produced in nuclear reactions and plays a significant role in fission research. Beyec, Lefort, and Peter (1966) investigated the production of polonium isotopes, including Polonium-203, during the bombardment of bismuth with protons. They studied the cross sections of isotopes with mass numbers 197 to 203 and found a competition fission evaporation occurring during the de-excitation process, allowing for deducing the fission width for de-excitation of polonium nuclei from mass 198 to 210 (Beyec, Lefort, & Peter, 1966).
Nuclear Structure and Electromagnetic Moments
The electromagnetic moments of odd-mass polonium isotopes, including Polonium-203, have been a subject of research to understand nuclear structure. Seliverstov et al. (2014) measured hyperfine splitting parameters for neutron-deficient odd-mass polonium isotopes and deduced their magnetic dipole and electric quadrupole moments. This work has implications for understanding the nuclear structure near the closed proton shell at Z=82 and the neutron mid-shell at N=104 (Seliverstov et al., 2014).
Industrial and Environmental Concerns
Polonium-203's radiotoxicity and volatilization at low temperatures make it a concern in industrial and environmental contexts. Ansoborlo (2014) discusses the production methods of Polonium-210, a close relative of Polonium-203, highlighting its toxic properties and difficulty in handling due to its tendency to form colloids and complex chemical behavior (Ansoborlo, 2014).
Radiation Safety and Health Impacts
Understanding the health impacts of exposure to polonium isotopes, including Polonium-203, is critical. Boice et al. (1978) examined cancer mortality among workers at a facility where Polonium-210, related to Polonium-203, was used. They studied dose-response relationships for specific organs and tissues, offering insights into the long-term health impacts of polonium exposure (Boice et al., 1978).
Fundamental Properties and Spectroscopy
Research into the fundamental properties of polonium isotopes like Polonium-203 involves spectroscopic studies. Fink et al. (2019) conducted resonance ionization spectroscopy on Polonium-208, demonstrating the approach’s utility in studying the properties of polonium isotopes. These studies enhance our understanding of polonium's most fundamental properties (Fink et al., 2019).
properties
CAS RN |
16729-74-1 |
|---|---|
Molecular Formula |
Po |
Molecular Weight |
202.98142 g/mol |
IUPAC Name |
polonium-203 |
InChI |
InChI=1S/Po/i1-6 |
InChI Key |
HZEBHPIOVYHPMT-VENIDDJXSA-N |
Isomeric SMILES |
[203Po] |
SMILES |
[Po] |
Canonical SMILES |
[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



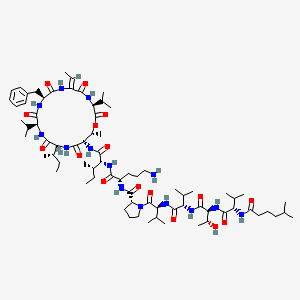

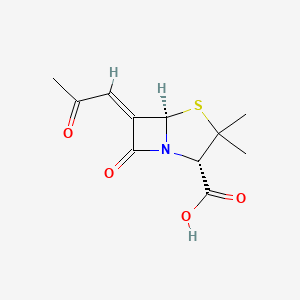
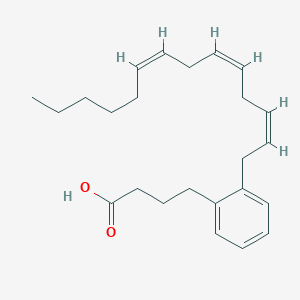

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)

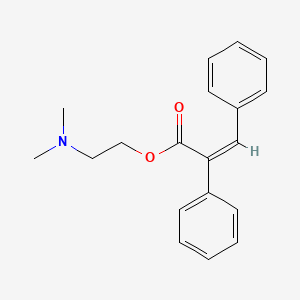
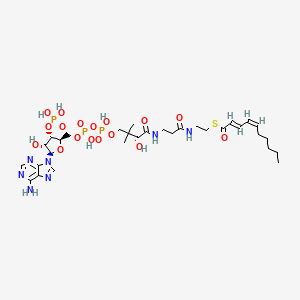
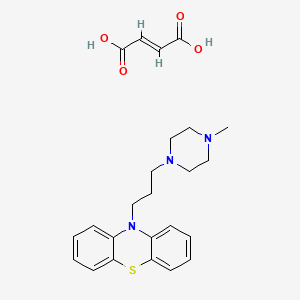
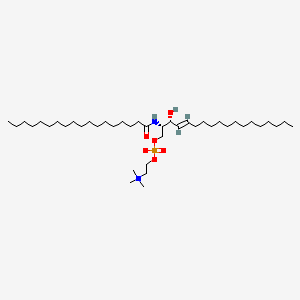

![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)
